molecular formula C20H16F3NO2S2 B2408657 4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine CAS No. 339017-02-6

4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine

Cat. No. B2408657
M. Wt: 423.47
InChI Key: SRNCHYCKBFOIEG-UHFFFAOYSA-N
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Description

The compound “4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with various functional groups including methyl groups, a phenylsulfonyl group, and a phenylsulfanyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific synthesis references or procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyridine ring provides a planar, aromatic core, while the substituents add steric bulk and electronic effects .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl groups. The sulfanyl group could potentially be involved in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a pyridine ring might make it somewhat polar, while the trifluoromethyl group could increase its volatility .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound 4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine is involved in various chemical syntheses and structural analyses. For instance, Ryzhkova et al. (2023) explored the multicomponent reaction of related compounds to synthesize derivatives with good yield, focusing on structural confirmation through various spectroscopic methods and assessing ADME properties (Ryzhkova et al., 2023). Similarly, compounds with similar structural features are used in synthesizing fluorinated polyamides, as detailed by Liu et al. (2013), who highlighted their solubility and thermal properties (Liu et al., 2013).

Photoluminescence and Material Science

In material science, particularly in photoluminescence studies, compounds similar to 4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine are significant. For example, Constable et al. (2014) reported on iridium(III) complexes with sulfanyl- or sulfone-functionalized ligands, demonstrating their photoluminescence properties and quantum yields (Constable et al., 2014). This highlights the potential use of such compounds in developing new photoluminescent materials.

Antimicrobial Properties

In the realm of pharmacology, there's research indicating that structures related to 4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine have antimicrobial properties. Alsaedi et al. (2019) synthesized pyrazolo[1,5-a]pyrimidine ring systems with a phenylsulfonyl moiety, which exhibited notable antimicrobial activities, surpassing the activity of reference drugs in some cases (Alsaedi et al., 2019).

Catalysis and Organic Synthesis

In organic synthesis and catalysis, derivatives of such compounds are used as intermediates or catalysts. Qu et al. (2014) synthesized P-chiral pyridyl-dihydrobenzooxaphosphole ligands for use in asymmetric hydrogenation, demonstrating the versatility of these compounds in catalytic applications (Qu et al., 2014).

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

3-(benzenesulfonyl)-4,6-dimethyl-2-[3-(trifluoromethyl)phenyl]sulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO2S2/c1-13-11-14(2)24-19(18(13)28(25,26)17-9-4-3-5-10-17)27-16-8-6-7-15(12-16)20(21,22)23/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNCHYCKBFOIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)SC3=CC=CC(=C3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine

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